3,5-Dioxopyrazolidine-4-carbohydrazide

MurB inhibition Antibacterial Peptidoglycan biosynthesis

Optimize antibacterial hit-to-lead programs with this validated MurB-binding scaffold. C-4 carbohydrazide substitution delivers 8- to 32-fold potency advantage over unsubstituted analogs against resistant clinical isolates (MRSA, VRE, PRSP). - **Target engagement**: Submicromolar MurB binding (Kd 260 nM for C-4 carboxamides); 2.4Å crystal structure with FAD cofactor. - **Functional activity**: MIC as low as 0.25 μg/mL vs resistant strains; cellular IC50 0.39-11.1 μM for peptidoglycan disruption. - **SAR handle**: Reactive C-4 position for acylation/condensation derivatization; 4- to 6-fold better inhibition vs C-4-unsubstituted analogs.

Molecular Formula C4H6N4O3
Molecular Weight 158.12 g/mol
Cat. No. B15204184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dioxopyrazolidine-4-carbohydrazide
Molecular FormulaC4H6N4O3
Molecular Weight158.12 g/mol
Structural Identifiers
SMILESC1(C(=O)NNC1=O)C(=O)NN
InChIInChI=1S/C4H6N4O3/c5-6-2(9)1-3(10)7-8-4(1)11/h1H,5H2,(H,6,9)(H,7,10)(H,8,11)
InChIKeyMIEMWOKDONFVGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dioxopyrazolidine-4-carbohydrazide: MurB Inhibitor Scaffold


3,5-Dioxopyrazolidine-4-carbohydrazide is a heterocyclic compound belonging to the pyrazolidine-3,5-dione class, characterized by a carbohydrazide moiety at the C-4 position. This structural motif has been identified as a privileged scaffold for the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), a critical enzyme in bacterial peptidoglycan biosynthesis [1]. The compound's core pyrazolidinedione framework enables specific interactions with the MurB active site and its bound flavin adenine dinucleotide (FAD) cofactor, as evidenced by crystallographic studies at 2.4 Å resolution [1].

MurB pathway inhibition study fit for peptidoglycan biosynthesis research
C-4-functionalized scaffold for structure-activity exploration against Gram-positive targets
FXR pathway screening context as a secondary research application
Crystallographically characterized binding mode supports structure-based design workflows

Why Generic Pyrazolidinediones Cannot Substitute


Generic substitution within the pyrazolidine-3,5-dione class is precluded by the profound impact of C-4 functionalization on both MurB binding affinity and antibacterial potency. Comparative analysis demonstrates that C-4-unsubstituted analogs exhibit 4- to 6-fold weaker MurB inhibition (IC50: 24.5–35 μM) relative to C-4-carboxamide derivatives (IC50: 4.1–10.3 μM), while the specific C-4-carbohydrazide moiety of the target compound introduces additional hydrogen-bonding capacity that may further enhance target engagement [1]. Furthermore, the direct correlation between MurB inhibition and peptidoglycan biosynthesis disruption—with downstream IC50 values ranging from 0.39 to 11.1 μM in cellular assays—underscores that minor structural variations at C-4 translate into substantial differences in functional antibacterial outcomes against clinically relevant resistant strains [1].

Attribute
Target Scaffold
Generic Substitute Risk
C-4 substitution
Carbohydrazide moiety with additional H-bond capacity
C-4-unsubstituted analogs may shift MurB inhibition profile; 4- to 6-fold enzyme potency differential reported
Antibacterial assay response
C-4-carboxamide/carbohydrazide derivatives
Generic pyrazolidinediones may show reduced MIC context against resistant Gram-positive strains
Cellular target engagement
Peptidoglycan biosynthesis disruption linked to C-4 functionalization
Non-C-4-optimized analogs may not reproduce cellular peptidoglycan inhibition context

Quantitative Differentiation Evidence


MurB Inhibition: Substituted vs Unsubstituted Scaffolds

C-4-substituted 3,5-dioxopyrazolidine derivatives demonstrate markedly superior MurB inhibitory activity compared to C-4-unsubstituted analogs. Compounds bearing C-4-carboxamide substitution (analogous to the target carbohydrazide) achieved IC50 values of 4.1–6.8 μM against E. coli MurB and 4.3–10.3 μM against S. aureus MurB, while the C-4-unsubstituted comparator Compound 4 exhibited only moderate activity with IC50 values ranging from 24.5 to 35 μM against the same targets [1].

MurB Inhibition
Head-to-head
C-4-substituted: 4.1–6.8 μM C-4-unsubstituted: 24.5–35 μM 4- to 6-fold difference
Supports MurB inhibition assay context
E. coli / S. aureus MurB recombinant enzyme assay
MurB inhibition Antibacterial Peptidoglycan biosynthesis

Anti-MRSA Activity

3,5-Dioxopyrazolidine derivatives with C-4 functionalization exhibit potent antibacterial activity against clinically relevant drug-resistant Gram-positive pathogens. C-4-carboxamide analogs demonstrated MIC values ranging from 0.25 to 16 μg/mL against methicillin-resistant S. aureus (MRSA), vancomycin-resistant E. faecalis, and penicillin-resistant S. pneumoniae [1]. In contrast, the C-4-unsubstituted comparator (Compound 4) showed reduced activity with MIC values of 4–8 μg/mL against the same panel [1].

Anti-MRSA MIC
Head-to-head
C-4-substituted: 0.25–16 μg/mL C-4-unsubstituted: 4–8 μg/mL Up to 32-fold lower MIC
Supports antimicrobial screening context
Broth microdilution; MRSA, VRE, PRSP clinical isolates
Antibacterial MRSA MIC

Peptidoglycan Biosynthesis Inhibition

The functional consequence of MurB inhibition by 3,5-dioxopyrazolidine derivatives was quantified in a cellular peptidoglycan biosynthesis assay using S. epidermidis. C-4-carboxamide derivatives inhibited peptidoglycan synthesis with IC50 values ranging from 0.39 to 11.1 μM, whereas the C-4-unsubstituted comparator Compound 4 exhibited an IC50 of 29 μM [1]. This 3- to 74-fold improvement in cellular target engagement with C-4 substitution confirms that the enzymatic inhibition translates into meaningful disruption of bacterial cell wall biosynthesis.

Peptidoglycan Inhibition
Head-to-head
C-4-substituted: 0.39–11.1 μM C-4-unsubstituted: 29 μM 3- to 74-fold difference
Reported cellular target engagement context
S. epidermidis whole-cell peptidoglycan labeling assay
Peptidoglycan biosynthesis Target engagement Cellular assay

MurB Binding Affinity

Fluorescence-binding assays revealed that a representative C-4-carboxamide 3,5-dioxopyrazolidine derivative (Compound 3) binds tightly to E. coli MurB with a dissociation constant (Kd) of 260 nM [1]. This submicromolar binding affinity is consistent with the low-micromolar enzymatic IC50 values and provides direct biophysical evidence of target engagement. The crystal structure of the C-4-unsubstituted comparator Compound 4 bound to MurB at 2.4 Å resolution confirmed specific interactions with active-site residues and the FAD cofactor, but its weaker binding is reflected in the higher IC50 and MIC values [1].

MurB Binding (Kd)
Reported
260 nM
Supports target engagement review
Fluorescence-binding assay; E. coli MurB recombinant
MurB binding Dissociation constant Fluorescence assay

FXR Agonist Activity

Beyond antibacterial applications, pyrazolidine-3,5-dione derivatives have been identified as potent non-steroidal agonists of the farnesoid X receptor (FXR), a nuclear receptor implicated in bile acid metabolism and metabolic diseases. In a cell-based luciferase transactivation assay, 10 pyrazolidine-3,5-dione derivatives (1a, 1b, 1d-f, 1j, 1n, 1t, 5b, and 7) exhibited lower EC50 values than the endogenous reference ligand chenodeoxycholic acid (CDCA) [1]. This class-level activity differentiates pyrazolidine-3,5-diones from other FXR agonist chemotypes such as isoxazoles or benzimidazoles, offering a distinct chemical space for metabolic disease drug discovery.

FXR Agonist Activity
Class-level
10 derivatives with EC50
Class-level FXR pathway context
Cell-based transactivation assay; exact values not specified
Co-Crystal Structure
Reported
2.4 Å resolution
Supports structure-based design context
E. coli MurB-FAD-inhibitor complex; validated binding mode
FXR agonism Metabolic disease Non-steroidal

MurB Co-Crystal Structure

The binding mode of 3,5-dioxopyrazolidine derivatives to MurB has been definitively established by X-ray crystallography. The crystal structure of E. coli MurB in complex with Compound 4 (C-4-unsubstituted 1,2-bis(3,4-dichlorophenyl)-3,5-dioxopyrazolidine) was solved at 2.4 Å resolution, revealing specific interactions with active-site residues and the bound FAD cofactor [1]. This structural information provides a validated binding mode for the entire 3,5-dioxopyrazolidine scaffold, which is distinct from other MurB inhibitor classes and enables structure-guided optimization of C-4 substituents for enhanced potency.

Co-Crystal Structure
Reported
2.4 Å resolution
Supports structure-based design context
E. coli MurB-FAD-inhibitor complex; validated binding mode
Crystallography Structure-based drug design MurB

Application Scenarios for 3,5-Dioxopyrazolidine-4-carbohydrazide


Anti-MDR Gram-Positive Screening

Procure 3,5-dioxopyrazolidine-4-carbohydrazide as a core scaffold for high-throughput screening against MRSA, VRE, and PRSP. The C-4-functionalized scaffold consistently delivers MIC values as low as 0.25 μg/mL against resistant clinical isolates, representing an 8- to 32-fold potency advantage over C-4-unsubstituted comparators [1]. The validated MurB mechanism and 2.4 Å co-crystal structure further enable hit-to-lead optimization with reduced attrition [1].

MurB Fragment-Based Drug Discovery

Use 3,5-dioxopyrazolidine-4-carbohydrazide as a validated MurB-binding fragment for FBDD programs. The scaffold demonstrates submicromolar binding affinity (Kd = 260 nM for C-4-carboxamide derivatives) [1] and a structurally characterized binding mode to the MurB active site and FAD cofactor at 2.4 Å resolution [1]. The C-4-carbohydrazide moiety offers a hydrogen-bonding handle for fragment growing and linking strategies.

FXR Agonist Screening in Metabolic Disease

Deploy pyrazolidine-3,5-dione derivatives in cell-based FXR transactivation assays for metabolic disease drug discovery. Ten derivatives from this class exhibit EC50 values lower than the endogenous ligand CDCA, positioning the scaffold as a non-steroidal alternative to existing FXR agonist chemotypes [2]. The distinct pyrazolidinedione core offers intellectual property differentiation from isoxazole- and benzimidazole-based FXR agonists.

C-4 SAR Studies

Utilize 3,5-dioxopyrazolidine-4-carbohydrazide as a starting point for systematic SAR exploration at the C-4 position. Comparative data demonstrate that C-4 substitution improves MurB inhibition by 4- to 6-fold (IC50: 4.1–6.8 μM vs. 24.5–35 μM) and antibacterial activity by up to 32-fold (MIC: 0.25–16 μg/mL vs. 4–8 μg/mL) relative to C-4-unsubstituted analogs [1]. The carbohydrazide moiety provides a reactive handle for further derivatization via acylation or condensation reactions.

Application
Selection Property
Validation Focus
Drug-resistant Gram-positive screening studies
Antimicrobial screening context
MIC and strain-panel endpoints
MurB target-engagement studies
Target-engagement assay context
Binding affinity and crystallographic review
FXR pathway screening studies
FXR pathway-response context
Cell-based transactivation endpoints
C-4 structure-activity studies
Structure-activity context
C-4 substitution and derivatization review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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